molecular formula C17H20N2O5 B3145935 Ethyl 2-(6'-cyano-5'-oxo-2',3'-dihydro-5'h-spiro[1,3-dioxolane-2,1'-indolizin]-7'-yl)butanoate CAS No. 58610-66-5

Ethyl 2-(6'-cyano-5'-oxo-2',3'-dihydro-5'h-spiro[1,3-dioxolane-2,1'-indolizin]-7'-yl)butanoate

Cat. No.: B3145935
CAS No.: 58610-66-5
M. Wt: 332.4 g/mol
InChI Key: GTFGMFHOVANJCE-UHFFFAOYSA-N
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Description

Ethyl 2-(6’-cyano-5’-oxo-2’,3’-dihydro-5’h-spiro[1,3-dioxolane-2,1’-indolizin]-7’-yl)butanoate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of multiple functional groups, such as cyano, oxo, and ester groups, makes it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(6’-cyano-5’-oxo-2’,3’-dihydro-5’h-spiro[1,3-dioxolane-2,1’-indolizin]-7’-yl)butanoate typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, followed by cyclization and esterification reactions . The reaction conditions often require the use of catalysts such as triethylamine and solvents like ethanol. The process may involve heating and stirring at specific temperatures to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, which is crucial for the synthesis of complex molecules like ethyl 2-(6’-cyano-5’-oxo-2’,3’-dihydro-5’h-spiro[1,3-dioxolane-2,1’-indolizin]-7’-yl)butanoate .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6’-cyano-5’-oxo-2’,3’-dihydro-5’h-spiro[1,3-dioxolane-2,1’-indolizin]-7’-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted indolizine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-(6’-cyano-5’-oxo-2’,3’-dihydro-5’h-spiro[1,3-dioxolane-2,1’-indolizin]-7’-yl)butanoate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the oxo and ester groups can undergo hydrolysis and other transformations. These interactions can modulate various biological pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(6’-cyano-5’-oxo-2’,3’-dihydro-5’h-spiro[1,3-dioxolane-2,1’-indolizin]-7’-yl)butanoate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The presence of multiple functional groups allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

ethyl 2-(6'-cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-3-11(16(21)22-4-2)12-9-14-17(23-7-8-24-17)5-6-19(14)15(20)13(12)10-18/h9,11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFGMFHOVANJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C(=O)N2CCC3(C2=C1)OCCO3)C#N)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401117581
Record name Ethyl 6′-cyano-α-ethyl-2′,3′-dihydro-5′-oxospiro[1,3-dioxolane-2,1′(5′H)-indolizine]-7′-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401117581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58610-66-5
Record name Ethyl 6′-cyano-α-ethyl-2′,3′-dihydro-5′-oxospiro[1,3-dioxolane-2,1′(5′H)-indolizine]-7′-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58610-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6′-cyano-α-ethyl-2′,3′-dihydro-5′-oxospiro[1,3-dioxolane-2,1′(5′H)-indolizine]-7′-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401117581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(6'-cyano-5'-oxo-2',3'-dihydro-5'h-spiro[1,3-dioxolane-2,1'-indolizin]-7'-yl)butanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(6'-cyano-5'-oxo-2',3'-dihydro-5'h-spiro[1,3-dioxolane-2,1'-indolizin]-7'-yl)butanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(6'-cyano-5'-oxo-2',3'-dihydro-5'h-spiro[1,3-dioxolane-2,1'-indolizin]-7'-yl)butanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(6'-cyano-5'-oxo-2',3'-dihydro-5'h-spiro[1,3-dioxolane-2,1'-indolizin]-7'-yl)butanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(6'-cyano-5'-oxo-2',3'-dihydro-5'h-spiro[1,3-dioxolane-2,1'-indolizin]-7'-yl)butanoate
Reactant of Route 6
Ethyl 2-(6'-cyano-5'-oxo-2',3'-dihydro-5'h-spiro[1,3-dioxolane-2,1'-indolizin]-7'-yl)butanoate

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